Antimalarial Potency vs. Febrifugine
Halofuginone exhibits 3.7-fold greater antimalarial potency than its parent compound febrifugine against the chloroquine-resistant W2 strain of Plasmodium falciparum [1]. This potency advantage is maintained against the chloroquine-sensitive D6 strain, with halofuginone showing a 2.8-fold lower IC50 [2]. The quantitative differentiation supports halofuginone's selection as the preferred PRS-targeting antimalarial scaffold.
| Evidence Dimension | In vitro antimalarial activity |
|---|---|
| Target Compound Data | IC50 = 0.145 ± 0.02 ng/mL (W2 strain); 0.12 ± 0.02 ng/mL (D6 strain) |
| Comparator Or Baseline | Febrifugine: IC50 = 0.53 ± 0.19 ng/mL (W2 strain); 0.34 ± 0.08 ng/mL (D6 strain) |
| Quantified Difference | 3.7-fold lower IC50 (W2); 2.8-fold lower IC50 (D6) |
| Conditions | In vitro culture of P. falciparum; 3 independent experiments, 4 replicates each; semiautomated microdilution technique |
Why This Matters
For antimalarial drug discovery programs, the 3.7-fold potency advantage directly translates to lower required doses and potentially improved therapeutic windows.
- [1] Jiang, S., Zeng, Q., Gettayacamin, M., Tungtaeng, A., Wannaying, S., Lim, A., ... & Fang, D. (2005). Antimalarial activities and therapeutic properties of febrifugine analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176. Table 1. View Source
- [2] ScienceDirect Topics: Halofuginone. (n.d.). Antimalarial activity section. View Source
